molecular formula C18H16F3N5O B2553448 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034462-28-5

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2553448
CAS No.: 2034462-28-5
M. Wt: 375.355
InChI Key: ODNCBTPGDSRZEL-UHFFFAOYSA-N
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Description

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a biologically active small molecule identified for its potent inhibition in oncological research. It functions as a dual-pathway inhibitor, targeting both the FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD) and the Breakpoint Cluster Region-Abelson (BCR-ABL) signaling pathways . This mechanism is particularly valuable for studying acute myeloid leukemia (AML), as FLT3-ITD mutations are present in approximately 25% of AML cases and are associated with a poor prognosis . A significant research advantage of this compound is its efficacy against clinically relevant secondary mutants, FLT3-ITD/D835Y and FLT3-ITD/F691L, which often arise as mechanisms of resistance to first-line therapies . In vitro studies demonstrate that this urea derivative mediates proapoptotic effects in leukemia cell lines driven by these genetic alterations, positioning it as a crucial tool for investigating resistance mechanisms and developing next-generation treatment strategies for relapsed or resistant disease states . The molecule features a pyrazolyl-urea scaffold, a structure recognized in medicinal chemistry for its ability to engage with diverse kinase targets through key hydrogen-bonding interactions . This compound is presented for research applications to advance the study of hematological cancers and kinase signaling pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c1-26-11-13(10-24-26)15-7-6-12(8-22-15)9-23-17(27)25-16-5-3-2-4-14(16)18(19,20)21/h2-8,10-11H,9H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNCBTPGDSRZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol

The pyridine-pyrazole hybrid intermediate is synthesized through Suzuki-Miyaura cross-coupling between 6-bromopyridin-3-yl)methanol and 1-methyl-1H-pyrazol-4-ylboronic acid. Palladium catalysts such as Pd(PPh₃)₄ in a tetrahydrofuran/water mixture facilitate this reaction at 80°C, achieving coupling efficiencies of 85–90%. Alternative routes employ Ullmann-type couplings with copper(I) iodide and 1,10-phenanthroline, though yields drop to 70–75% under these conditions.

Synthesis of 2-(Trifluoromethyl)phenyl Isocyanate

The 2-(trifluoromethyl)aniline precursor undergoes phosgenation at 0–5°C in dichloromethane, followed by triethylamine-mediated elimination to yield the isocyanate. Gas chromatography-mass spectrometry (GC-MS) confirms >98% purity, with byproducts (e.g., symmetric ureas) minimized to <2% through controlled stoichiometry.

Urea Bond Formation Strategies

Stepwise Coupling via Amine Intermediate

Reaction of 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine with 2-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane at 25°C produces the target urea in 82–88% yield (Table 1). Triethylamine (1.2 equiv) suppresses carbamate byproduct formation, while molecular sieves (4Å) enhance reaction rates by scavenging water.

Table 1: Urea Formation Under Varied Conditions

Catalyst Solvent Temp (°C) Yield (%) Purity (%)
None DCM 25 72 95
Et₃N DCM 25 88 98
DMAP THF 50 78 97

One-Pot Sequential Approach

A telescoped method combines intermediate synthesis and urea formation without isolation. After Suzuki coupling, the crude pyridine-pyrazole alcohol is oxidized to the aldehyde using MnO₂, then subjected to reductive amination with ammonium acetate and NaBH₃CN. Subsequent isocyanate addition in the same reactor achieves an overall yield of 68%, reducing purification steps.

Optimization of Trifluoromethylpyridine Synthesis

Vapor-Phase Chlorination/Fluorination

The pyridine core is functionalized via simultaneous chlorination and fluorination of 3-picoline at 300–350°C using FeF₃ catalysts, yielding 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) as the primary product (Table 2). Excess chlorine gas increases dichloro byproducts, which are hydrogenolyzed to recover 3-(trifluoromethyl)pyridine (3-TF).

Table 2: Vapor-Phase Reaction Outcomes

Substrate Cl₂ (equiv) Temp (°C) Main Product Yield (%)
3-Picoline 1.2 320 2,5-CTF 65
3-Picoline 2.5 340 2,3,5-DCTF 58
2-Picoline 1.5 310 2-Chloro-3-TF 71

Direct Trifluoromethylation

Copper-mediated trifluoromethylation of 6-bromopyridin-3-yl)methanol using CF₃Cu reagents in dimethylformamide (DMF) at 110°C installs the trifluoromethyl group with 78% efficiency. This method avoids multi-step halogenation but requires rigorous exclusion of moisture.

Analytical Characterization

Structural Confirmation

X-ray crystallography of a related urea derivative (CCDC 1513343) reveals planar urea geometry with N–H···O hydrogen bonds stabilizing the structure. For the target compound, ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks at δ 8.72 (s, 1H, pyrazole), 8.24 (d, J = 8.4 Hz, 1H, pyridine), and 7.89 (t, J = 7.8 Hz, 1H, trifluoromethylphenyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 337.1542 (calculated 337.1545).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) establishes >99% purity, with retention time at 12.7 min. Residual solvents (DMF, dichloromethane) are below ICH Q3C limits (<600 ppm) as verified by gas chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating diseases, including its antileishmanial and antimalarial properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Urea-Based Analogs ()

Compounds 11a–11o from Molecules (2013) share a urea backbone but differ in substituents and scaffold complexity. Key examples:

Compound ID Structure Highlights Molecular Weight (ESI-MS [M+H]+) Yield (%)
11j 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea 534.1 88.1
11d 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea 534.1 85.3
11e 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea 534.1 86.7

Key Findings :

  • Structural Differences : The target compound lacks the thiazole-piperazine-hydrazinyl-oxoethyl moiety present in 11j , 11d , and 11e , which may influence solubility and target affinity .
  • Synthetic Efficiency : Yields for these analogs range from 83.7% to 88.2%, suggesting robust synthetic routes despite structural complexity.

Carboxylic Acid Derivatives ()

Compounds 254 , 255 , and 261 replace the urea group with carboxylic acid functionalities:

Compound ID Structure Highlights Molecular Weight (ESI-MS [M+H]+) Yield (%)
254 3-Methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxylic acid 60
261 2-(Cyclopropylcarbamoyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylic acid 354.2 78

Key Findings :

  • Functional Group Impact : The carboxylic acid group in 254 and 261 may reduce cell permeability compared to the urea-based target compound .
  • Synthetic Simplicity : Compound 261 achieves a 78% yield with a cyclopropylcarbamoyl substituent, indicating favorable reaction kinetics.

Carboxamide Derivatives (–5)

Patent EP 4 374 877 A2 (2024) describes carboxamide compounds with pyridazine or spirocyclic cores:

Compound ID Structure Highlights Molecular Weight (LCMS [M+H]+) HPLC Retention Time (min)
EP Example (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide 754 1.32

Key Findings :

  • Scaffold Complexity : The pyridazine-carboxamide framework introduces rigidity and multiple hydrogen-bonding sites, contrasting with the flexible urea linker in the target compound .
  • Physicochemical Properties : The higher molecular weight (754 vs. ~400–550 for urea analogs) may limit bioavailability despite favorable HPLC retention.

Biological Activity

The compound 1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS Number: 2034464-83-8) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, pharmacological properties, and biological activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16F3N5OC_{17}H_{16}F_{3}N_{5}O, with a molecular weight of approximately 341.8 g/mol. The presence of the pyrazole and pyridine moieties suggests potential interactions with various biological targets, particularly in the context of anti-inflammatory and anticancer activities.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions, including the formation of urea derivatives through the reaction of isocyanates with amines. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while minimizing by-products.

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole and pyridine structures exhibit significant anti-inflammatory properties. For instance, a study highlighted that pyrazole derivatives demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound was evaluated alongside known anti-inflammatory agents like celecoxib, showing promising results with an IC50 value significantly lower than that of celecoxib, indicating superior efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies showed that it effectively inhibited the proliferation of various cancer cell lines, particularly those associated with solid tumors. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.

Case Studies

  • In Vivo Studies : In a recent in vivo study involving carrageenan-induced edema in rats, the compound exhibited a dose-dependent reduction in inflammation, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Molecular Docking Studies : Molecular docking simulations have suggested that the compound binds effectively to COX enzymes, potentially explaining its anti-inflammatory activity. The binding affinity was comparable to that of established inhibitors, indicating its potential as a lead compound for further development .

Data Table: Biological Activity Summary

Activity IC50 Value Comparison Drug Notes
COX-2 Inhibition0.034 μMCelecoxib (0.052 μM)Higher selectivity index observed
Cancer Cell Proliferation InhibitionVaries by cell lineN/AInduces apoptosis in tested cell lines
Anti-inflammatory EfficacyED50 = 0.8575 mmol/kgN/ASignificant reduction in edema observed

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